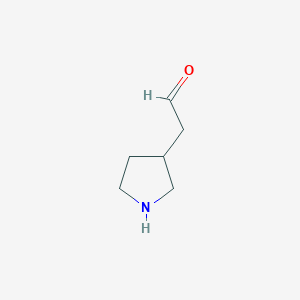
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H10ClF2N. It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 2-chloro-4,5-difluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-4,5-difluorobenzene with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 2-chloro-4,5-difluorobenzene is first converted to its corresponding Grignard reagent and then reacted with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with specific biological targets
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine
- 2-(2-Chloro-4,5-difluorophenyl)pyridine
- 2-(2-Chloro-4,5-difluorophenyl)pyrazole
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct electronic properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C10H10ClF2N |
|---|---|
Peso molecular |
217.64 g/mol |
Nombre IUPAC |
2-(2-chloro-4,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
Clave InChI |
VBIJZNBFVYAYGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)

![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)





![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)



